Benzylisopropyl propionate

CAS No.: 67785-77-7

Cat. No.: VC3703906

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67785-77-7 |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

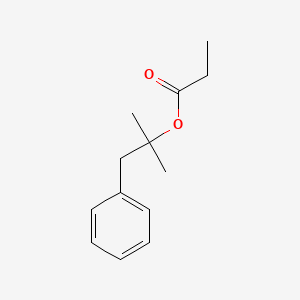

| IUPAC Name | (2-methyl-1-phenylpropan-2-yl) propanoate |

| Standard InChI | InChI=1S/C13H18O2/c1-4-12(14)15-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

| Standard InChI Key | BLKIYRRGHOQSPP-UHFFFAOYSA-N |

| SMILES | CCC(=O)OC(C)(C)CC1=CC=CC=C1 |

| Canonical SMILES | CCC(=O)OC(C)(C)CC1=CC=CC=C1 |

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Benzylisopropyl propionate features a propanoate (propionate) group attached to a benzylisopropyl moiety. The molecule consists of a benzene ring connected to an isopropyl group through a carbon chain, with the propionate ester group attached at a specific position. This structural arrangement contributes to the compound's distinctive chemical properties and reactivity patterns.

Table 1: Chemical Identifiers and Basic Information

| Parameter | Value |

|---|---|

| Chemical Name | Benzylisopropyl propionate |

| CAS Number | 67785-77-7 |

| Synonyms | alpha,alpha-Dimethylphenethyl propionate; Propanoic acid 1,1-dimethyl-2-phenylethyl ester |

| Molecular Formula | C13H18O2 (calculated based on structure) |

| Structure Type | Aromatic ester |

Physical Properties

As a member of the aromatic ester family, benzylisopropyl propionate is expected to exhibit physical properties typical of this class of compounds. While specific experimental data for this compound is limited in the available sources, general properties can be inferred based on its chemical structure and comparison to similar compounds.

Typical esters with similar structural features often present as clear, colorless to pale yellow liquids at room temperature. They generally possess pleasant, often fruity odors, which explains their widespread use in fragrance applications. Benzylisopropyl propionate likely shares these characteristics, making it valuable in olfactory applications.

Synthesis and Preparation Methods

Industrial Production

Industrial-scale production of esters like benzylisopropyl propionate typically employs optimized versions of laboratory synthesis routes, with adjustments made for efficiency, yield, and purity. The production may involve continuous flow reactors, heterogeneous catalysis, or other process intensification techniques to maximize yield while minimizing waste and energy consumption.

Quality control measures in industrial production typically focus on purity, odor profile consistency, and absence of unwanted by-products that could affect the sensory properties of the final product.

Chemical Reactions and Mechanisms

Characteristic Reactions

As an ester, benzylisopropyl propionate can undergo several characteristic reactions that are common to this functional group:

Hydrolysis

Under acidic or basic conditions, esters undergo hydrolysis, reverting to their component alcohol and carboxylic acid. For benzylisopropyl propionate, this would result in the formation of benzylisopropyl alcohol and propionic acid.

The reaction mechanism involves nucleophilic attack at the carbonyl carbon, followed by elimination of the alcohol component in acidic hydrolysis, or direct nucleophilic acyl substitution in basic hydrolysis.

Transesterification

In the presence of another alcohol and an appropriate catalyst, benzylisopropyl propionate can undergo transesterification, where the original alcohol component is replaced by the new alcohol. This reaction is particularly important in industrial applications where ester modifications are required.

Reduction

Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. When applied to benzylisopropyl propionate, this reaction would yield both benzylisopropyl alcohol and propanol.

Reaction Mechanisms

The reactivity of benzylisopropyl propionate is primarily determined by its ester functional group. The carbonyl carbon serves as an electrophilic center, susceptible to nucleophilic attack, while the adjacent oxygen atoms can function as weak nucleophiles or leaving groups depending on the reaction conditions.

In most reactions involving benzylisopropyl propionate, the mechanism follows standard pathways for ester chemistry, including:

-

Nucleophilic acyl substitution

-

Elimination-addition pathways

-

Coordination with Lewis acids followed by nucleophilic attack

These mechanistic pathways explain the compound's behavior in various chemical environments and its utility in different applications.

Applications and Uses

Fragrance Industry Applications

Benzylisopropyl propionate, like many aromatic esters, likely finds significant application in the fragrance industry. Its structural features suggest it would contribute fruity and floral notes to perfume compositions. The presence of both the aromatic benzyl group and the ester functionality typically creates a pleasant olfactory profile that can be used in various fragrance formulations.

The compound's structure suggests it would be particularly useful in creating refined, fruity notes in perfumery, potentially with good stability and longevity in various formulation types.

Other Industrial Applications

Beyond fragrance and flavor applications, benzylisopropyl propionate may find use in:

-

Cosmetic formulations as a pleasant-smelling solvent or emollient

-

Pharmaceutical preparations as an excipient or solubilizing agent

-

Specialty chemical applications where its ester functionality provides useful properties

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with benzylisopropyl propionate, including benzyl propionate (CAS: 122-63-4). While these compounds share certain chemical features, they differ in specific aspects of their structure, which leads to differences in their properties and applications.

Table 2: Comparison of Benzylisopropyl Propionate with Benzyl Propionate

Functional Differences

The additional isopropyl group in benzylisopropyl propionate, compared to benzyl propionate, would be expected to:

-

Increase hydrophobicity and reduce water solubility

-

Potentially alter volatility and odor threshold

-

Modify the olfactory profile by adding complexity

-

Affect the compound's stability in various formulations

These differences make each compound suitable for specific applications, with benzylisopropyl propionate potentially offering advantages in certain fragrance applications where its unique structural features provide desirable sensory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume